molecular formula C17H13FN4S B286821 6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286821
M. Wt: 324.4 g/mol
InChI Key: MKQNMELQZJQAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of triazolothiadiazole derivatives, which has shown promising results in various biological activities.

Mechanism of Action

The exact mechanism of action of 6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in various in vitro and in vivo models. These studies have shown that this compound has significant antioxidant, anti-inflammatory, and antitumor activities.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent biological activity and its ability to interact with specific molecular targets. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Investigation of its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases.
3. Development of more efficient synthesis methods to increase the yield of the final product.
4. Exploration of its potential as a lead compound for the development of novel drugs.
5. Evaluation of its safety and toxicity in animal models.
Conclusion:
6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has shown potent biological activity in various scientific research studies. Its potential as a therapeutic agent for several diseases warrants further investigation, and its future directions include elucidating its mechanism of action, developing more efficient synthesis methods, and evaluating its safety and toxicity.

Synthesis Methods

The synthesis of 6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-fluorobenzylamine with 3-methylphenyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting product is then treated with hydrazine hydrate to form the final compound.

Scientific Research Applications

The potential of 6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent has been explored in various scientific research studies. One such study showed that this compound has potent antitumor activity against human lung cancer cells. Another study demonstrated its potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C17H13FN4S

Molecular Weight

324.4 g/mol

IUPAC Name

6-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4S/c1-11-5-4-7-13(9-11)16-19-20-17-22(16)21-15(23-17)10-12-6-2-3-8-14(12)18/h2-9H,10H2,1H3

InChI Key

MKQNMELQZJQAOO-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4F

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4F

Origin of Product

United States

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